N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride
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Overview
Description
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a propylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride typically involves the reaction of 2-methoxyphenylamine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyphenyl)-2-(propylamino)acetic acid, while reduction could produce N-(2-methoxyphenyl)-2-(propylamino)ethanol.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(ethylamino)acetamide hydrochloride
- N-(2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
- N-(2-methoxyphenyl)-2-(butylamino)acetamide hydrochloride
Uniqueness
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride is unique due to its specific propylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and a propylamino side chain. This structure is believed to contribute to its interaction with various biological targets.
The mechanism of action of this compound involves its binding to specific receptors or enzymes in the body. Research indicates that it may modulate the activity of certain neurotransmitter systems, potentially influencing both central nervous system (CNS) functions and peripheral physiological processes. However, detailed studies on the exact pathways and interactions are still ongoing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown inhibitory effects on various cancer cell lines, including those expressing polo-like kinase 1 (Plk1), a target for cancer therapy. The following table summarizes some findings related to the anticancer activity of similar compounds:
Compound | Target | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Plk1 | 14.74 ± 0.48 | |
Compound B | Plk1 | 4.38 ± 0.41 | |
Compound C | Various Cancer Lines | >50 |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies have shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The following table presents minimum inhibitory concentration (MIC) values for related compounds:
Compound | Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|---|
Compound D | S. aureus | 20-40 | |
Compound E | E. coli | 40-70 | |
Compound F | Multi-drug resistant strains | <1 |
Case Studies
- Study on Anticancer Activity : A study investigated the effects of this compound on cell proliferation in human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
- Antibacterial Evaluation : In another study, the antibacterial efficacy of this compound was tested against various pathogens, including MRSA and E. coli. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Properties
Molecular Formula |
C12H19ClN2O2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(propylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-3-8-13-9-12(15)14-10-6-4-5-7-11(10)16-2;/h4-7,13H,3,8-9H2,1-2H3,(H,14,15);1H |
InChI Key |
DVIXNBYBEUIZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC1=CC=CC=C1OC.Cl |
Origin of Product |
United States |
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